Lipophilicity (XLogP3) Differential: Benzimidazole-Containing Target Compound vs. Pyrrolidin-2-one Analog 2034210-27-8
The target compound 5-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-1,3-benzodiazole exhibits a computed XLogP3 of 1.4, whereas the closest commercially available analog, 5-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one (CAS 2034210-27-8), has an XLogP3 of –0.4 [1][2]. This 1.8 log unit difference represents a substantial shift in predicted membrane permeability and oral absorption potential, making the benzimidazole-bearing compound more suitable for programs requiring moderate lipophilicity for CNS penetration or intracellular target access, while the pyrrolidinone analog leans toward higher aqueous solubility and lower passive permeability [1][2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 5-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one (CAS 2034210-27-8): XLogP3 = –0.4 |
| Quantified Difference | ΔXLogP3 = 1.8 log units (target compound more lipophilic) |
| Conditions | PubChem-computed XLogP3 algorithm (release 2021.05.07) |
Why This Matters
A 1.8 log unit lipophilicity difference strongly influences ADME behavior, guiding selection between CNS-penetrant and peripherally restricted lead series.
- [1] PubChem Compound Summary CID 91627840. XLogP3 = 1.4. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Kuujia.com. CAS No. 2034210-27-8: XLogP3 = –0.4; Compound identification and computed properties. Accessed April 2026. View Source
